![molecular formula C18H23P2S2+ B14147967 tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium CAS No. 89227-54-3](/img/structure/B14147967.png)
tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium: is a complex organophosphorus compound It is characterized by the presence of tert-butyl, diphenylphosphorothioyl, and sulfanylidenephosphanium groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium typically involves multiple steps. One common method includes the reaction of tert-butyl chloride with diphenylphosphorothioic acid to form tert-butyl diphenylphosphorothioate. This intermediate is then reacted with ethyl sulfide and a phosphine source under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of catalysts and advanced purification techniques is common in industrial settings to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into phosphines and thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines and thiols.
Substitution: Various substituted phosphorothioates.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium is used as a reagent in organic synthesis. It is involved in the formation of complex organophosphorus compounds and serves as a precursor for various chemical transformations.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in biochemical studies.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may act as an inhibitor of certain enzymes and pathways involved in disease processes, offering possibilities for drug development.
Industry: Industrially, the compound is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and other high-performance materials.
Mécanisme D'action
The mechanism of action of tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction affects the enzyme’s function and can modulate various biochemical pathways.
Comparaison Avec Des Composés Similaires
- tert-Butylphenyl diphenyl phosphate
- Di-tert-butylphenyl phenyl phosphate
- Bis(2,4-di-tert-butylphenyl)phosphate
Comparison: tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it more versatile for various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
89227-54-3 |
|---|---|
Formule moléculaire |
C18H23P2S2+ |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
tert-butyl-(2-diphenylphosphinothioylethyl)-sulfanylidenephosphanium |
InChI |
InChI=1S/C18H23P2S2/c1-18(2,3)19(21)14-15-20(22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3/q+1 |
Clé InChI |
AMPICMNUVGWVIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[P+](=S)CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


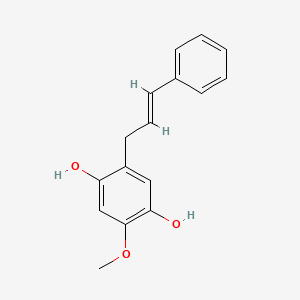
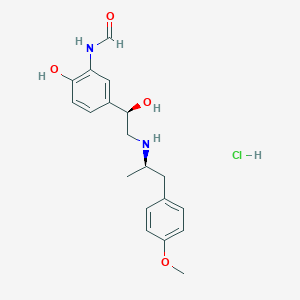

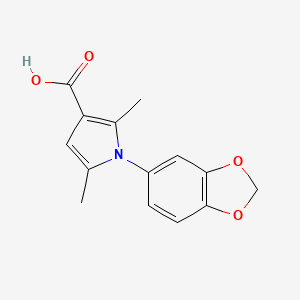
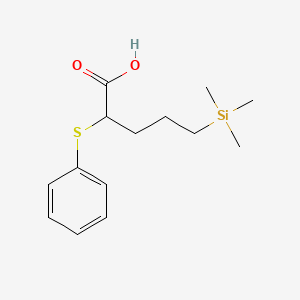

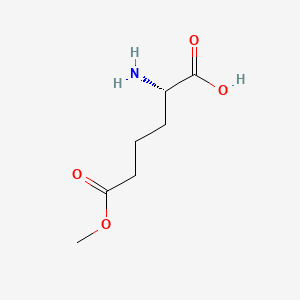
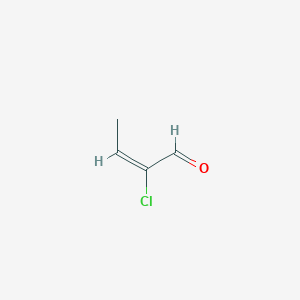
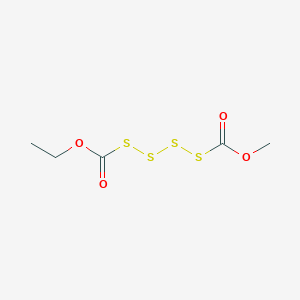

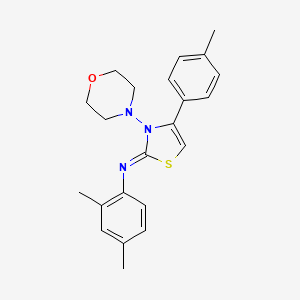
![N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine](/img/structure/B14147940.png)


